3-(3,4-Difluorophenyl)cyclohexan-1-amine
Description
Properties
IUPAC Name |
3-(3,4-difluorophenyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h4-5,7-8,10H,1-3,6,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBOYWFAUSDEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(3,4-Difluorophenyl)cyclohexan-1-amine chemical structure and properties
A Strategic Scaffold for CNS and Metabolic Drug Discovery
Part 1: Executive Technical Summary
3-(3,4-Difluorophenyl)cyclohexan-1-amine represents a "privileged scaffold" in modern medicinal chemistry. It combines a lipophilic, metabolically robust aryl tail (3,4-difluorophenyl) with a conformationally restricted aliphatic core (cyclohexane) and a polar head group (primary amine).
This specific topology—a 1,3-disubstituted cyclohexane—is critical for distinct receptor binding profiles compared to its 1,4- or 1,2-analogs. It is frequently utilized in the exploration of G-Protein Coupled Receptors (GPCRs), specifically targeting monoamine transporters (DAT, NET, SERT) and Sigma-1 receptors, as well as in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Core Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(3,4-Difluorophenyl)cyclohexan-1-amine |
| Molecular Formula | C₁₂H₁₅F₂N |
| Molecular Weight | 211.25 g/mol |
| Chiral Centers | C1 and C3 (Cyclohexane ring) |
| Stereoisomers | 4 (cis-1S,3R; cis-1R,3S; trans-1S,3S; trans-1R,3R) |
| Predicted pKa | ~10.5 (Amine conjugate acid) |
| Predicted LogP | 2.8 – 3.2 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 2 / 3 |
Part 2: Stereochemical & Conformational Analysis
The 1,3-disubstitution pattern on the cyclohexane ring introduces significant stereochemical complexity that drives biological activity. Unlike the 1,4-isomer (which is achiral if the substituents are identical, though here they are not), the 1,3-isomer possesses two chiral centers.
The Diastereomeric Challenge
-
Cis-Isomer: The amine and the phenyl group are on the same face. In the lowest energy chair conformation, both substituents can adopt equatorial positions (diequatorial), making the cis-isomer generally more thermodynamically stable.
-
Trans-Isomer: The substituents are on opposite faces. This forces one group into an axial position (axial-equatorial), creating 1,3-diaxial strain if the bulky phenyl group is axial.
Implication for Drug Design: Researchers must separate these diastereomers early in the synthesis, as they will display vastly different binding affinities. The cis-diequatorial conformation often mimics extended peptide chains or biogenic amines more effectively.
Part 3: Synthesis Strategy & Protocols
Expertise Note: Direct hydrogenation of a phenylamine precursor is not viable here due to the specific 3,4-difluoro substitution pattern, which can undergo hydrodefluorination under harsh catalytic hydrogenation conditions. The most robust route utilizes a Rhodium-catalyzed Conjugate Addition followed by Reductive Amination .
Pathway Diagram (Graphviz)
Detailed Experimental Protocol
Step 1: Hayashi-Miyaura Conjugate Addition
This step installs the aryl group at the 3-position with high regioselectivity.
-
Reagents: 2-Cyclohexen-1-one (1.0 eq), 3,4-Difluorophenylboronic acid (1.5 eq), [Rh(OH)(cod)]₂ (3 mol%), aqueous KOH (1.5M).
-
Solvent: 1,4-Dioxane.
-
Procedure:
-
Charge a reaction flask with the rhodium catalyst and boronic acid under nitrogen atmosphere.
-
Add dioxane and the aqueous base.
-
Add 2-cyclohexen-1-one dropwise at room temperature.
-
Heat to 90°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of enone.
-
Workup: Cool, dilute with water, extract with ethyl acetate (3x). Dry organics over MgSO₄ and concentrate.
-
Purification: Flash chromatography on silica gel.
-
Validation: ¹H NMR should show disappearance of alkene protons and appearance of the ketone signal.
-
Step 2: Reductive Amination (Diastereoselective)
This step converts the ketone to the amine. The choice of reducing agent influences the cis/trans ratio.
-
Reagents: 3-(3,4-Difluorophenyl)cyclohexanone (from Step 1), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq).
-
Solvent: Methanol (dry).
-
Procedure:
-
Dissolve the ketone and ammonium acetate in methanol. Stir for 2 hours at room temperature to form the imine/enamine equilibrium.
-
Cool to 0°C. Carefully add NaBH₃CN in portions (Caution: HCN generation possible; use a vented hood).
-
Allow to warm to room temperature and stir for 16 hours.
-
Quench: Add 1N HCl slowly to destroy excess hydride and hydrolyze boron complexes (pH < 2). Stir 30 mins.
-
Basify: Adjust pH to >12 using 6N NaOH.
-
Extraction: Extract the free amine into Dichloromethane (DCM).
-
Note: The product is a mixture of cis/trans isomers. Separation requires HPLC or recrystallization of a tartrate salt.
-
Part 4: Medicinal Chemistry & Bioisosterism
The utility of this scaffold relies on two specific modifications: the Gem-difluoro substitution and the Cyclohexane vector .
The 3,4-Difluoro Effect (Metabolic Blocking)
The 3,4-difluorophenyl moiety is a bioisostere of the phenyl ring but with vastly improved pharmacokinetic properties.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Substitution at the 3 and 4 positions blocks the primary sites of Cytochrome P450 oxidative metabolism (hydroxylation), significantly extending the half-life (
) of the drug. -
Lipophilicity Modulation: Fluorine increases lipophilicity (
value +0.14 per F), enhancing blood-brain barrier (BBB) penetration, which is critical for CNS targets.
Cyclohexane as a Vector
Unlike flexible alkyl chains, the cyclohexane ring locks the distance and angle between the basic nitrogen (pharmacophore A) and the aromatic ring (pharmacophore B).
-
Vector Analysis: In the 1,3-isomer, the angle is approximately 109.5° (tetrahedral projection). This specific geometry is often required to fit into the orthosteric binding pockets of monoamine transporters.
Mechanism of Action Diagram[4]
Part 5: Handling & Safety Data
-
Hazard Identification: As a primary amine, this compound is likely Corrosive and an Irritant .
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Amines readily absorb CO₂ from the air to form carbamates.
-
Solubility:
-
Free Base: Soluble in DCM, Methanol, DMSO. Insoluble in water.
-
HCl Salt: Soluble in water, DMSO.
-
References
-
Hayashi, T., et al. (1998). "Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to enones." Journal of the American Chemical Society. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 83261052 (4-isomer analog)." PubChem. Link
-
Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link
Technical Guide: 3,4-Difluorophenyl Substituted Cyclohexane Amine Derivatives
Executive Summary
The 3,4-difluorophenyl substituted cyclohexane amine scaffold represents a critical chemotype in modern CNS drug discovery. Characterized by a lipophilic cyclohexane core constrained by a geminal aryl group, this motif serves as a versatile bioisostere for 1-phenylcyclohexylamines (e.g., phencyclidine analogs, venlafaxine derivatives) and spirocyclic opioid ligands.
The introduction of the 3,4-difluorophenyl moiety is a strategic medicinal chemistry modification designed to:
-
Block Metabolic Hotspots: The fluorine atoms at the 3 and 4 positions prevent oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), significantly extending half-life compared to unsubstituted phenyl analogs.
-
Modulate Lipophilicity: The electron-withdrawing nature of the difluoro-substitution lowers the pKa of the proximal amine (via inductive effects) and optimizes
for blood-brain barrier (BBB) penetration. -
Enhance Selectivity: In monoamine transporter ligands, this substitution pattern often shifts selectivity profiles between SERT, NET, and DAT.
This guide details the synthesis, structure-activity relationships (SAR), and pharmacological characterization of this scaffold, focusing on its application in Triple Reuptake Inhibitors (TRIs) and Opioid Receptor Modulators .
Chemical Space & Rationale
The Gem-Disubstituted Effect
The core architecture often involves a 1,1-disubstituted cyclohexane (gem-disubstitution). This creates a "Thorpe-Ingold" or "gem-dimethyl" effect, restricting the conformational freedom of the cyclohexane ring and locking the aryl group and the amine side chain into a specific vector relative to the receptor binding pocket.
Fluorine Bioisosterism
Replacing a 3,4-dichlorophenyl group (common in older psychotropics like sertraline or indatraline) with a 3,4-difluorophenyl group is a standard optimization tactic.
-
Sterics: Fluorine (Van der Waals radius ~1.47 Å) is much smaller than chlorine (~1.75 Å), allowing the molecule to fit into tighter hydrophobic pockets while maintaining the electronic deactivation of the aromatic ring.
-
Metabolism: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing the formation of potentially toxic quinone-imine metabolites often associated with chloro- or unsubstituted anilines/aryls.
Synthetic Strategies
The synthesis of 3,4-difluorophenyl cyclohexane amines generally proceeds via two primary routes: Nucleophilic Substitution (Nitrile Route) for gem-disubstituted analogs, or Reductive Amination for 4-substituted analogs.
Route A: The Nitrile Alkylation Strategy (Gem-Disubstituted)
This is the preferred route for synthesizing 1-arylcyclohexyl methanamines (e.g., TRI candidates).
-
Cyclization: 3,4-Difluorophenylacetonitrile is deprotonated with a strong base (NaH or LiHMDS) and reacted with 1,5-dibromopentane. This forms the cyclohexane ring in a single step via double alkylation.
-
Reduction: The resulting carbonitrile is reduced to the primary amine using Borane-THF (
) or Lithium Aluminum Hydride ( ).
Route B: Reductive Amination (4-Substituted)
Used for creating analogs where the amine is directly attached to the cyclohexane ring (e.g., U50488 analogs).
-
Starting Material: 4-(3,4-difluorophenyl)cyclohexanone.
-
Amination: Reaction with a primary or secondary amine in the presence of a reducing agent like Sodium Triacetoxyborohydride (
). -
Isomer Control: This route yields a mixture of cis and trans isomers. The trans-isomer (thermodynamically favored) is often isolated via crystallization of the hydrochloride salt.
Visualization of Synthetic Workflow
Figure 1: Synthetic pathways for gem-disubstituted (top) and 4-substituted (bottom) cyclohexane amine derivatives.
Experimental Protocols
Protocol 1: Synthesis of (1-(3,4-Difluorophenyl)cyclohexyl)methanamine Hydrochloride
Reference: Adapted from US Patent 8,877,975 B2 [1].
Reagents:
-
3,4-Difluorophenylacetonitrile (1.0 eq)
-
1,5-Dibromopentane (1.1 eq)
-
Sodium Hydride (60% dispersion in oil, 2.5 eq)
-
DMSO (anhydrous)
-
Borane-THF complex (1.0 M solution, 3.0 eq)
Step-by-Step Methodology:
-
Cyclization:
-
To a stirred suspension of NaH (60 mmol) in anhydrous DMSO (50 mL) at 0°C under nitrogen, add 3,4-difluorophenylacetonitrile (24 mmol) dropwise.
-
Stir for 30 minutes to ensure deprotonation (solution turns yellow/orange).
-
Add 1,5-dibromopentane (26.4 mmol) dropwise, maintaining temperature <10°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Pour into ice water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer (
), concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield 1-(3,4-difluorophenyl)cyclohexanecarbonitrile.
-
-
Reduction:
-
Dissolve the nitrile intermediate (10 mmol) in anhydrous THF (30 mL).
-
Add
(30 mL, 30 mmol) dropwise at 0°C. -
Reflux the mixture for 16 hours.
-
Hydrolysis: Cool to 0°C and carefully add Methanol (10 mL) followed by 6N HCl (10 mL). Reflux for 1 hour to break the boron complex.
-
Isolation: Basify with NaOH to pH 10, extract with DCM, dry, and concentrate.
-
Salt Formation: Dissolve the free base in
and add in dioxane. Filter the white precipitate.
-
Yield: Typically 60-75% overall. Characterization: ^1H NMR (DMSO-d6) shows characteristic multiplets for the cyclohexane ring (1.3-1.7 ppm) and the aromatic protons (7.1-7.5 ppm).
Pharmacological Profile & SAR
Triple Reuptake Inhibition (TRI)
Compounds in this class function as broad-spectrum monoamine transporter inhibitors. The 3,4-difluorophenyl group enhances affinity for the Serotonin Transporter (SERT) while maintaining potency at the Norepinephrine Transporter (NET).
Table 1: Comparative Potency (IC50) of Cyclohexyl Amine Analogs [1, 2]
| Compound ID | Aryl Substituent | Amine Type | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| Ref 1 | Phenyl | 12 | 45 | 110 | |
| Ref 2 | 3,4-Dichlorophenyl | 4 | 8 | 15 | |
| Target | 3,4-Difluorophenyl | 8 | 18 | 35 | |
| Ref 3 | 3,4-Difluorophenyl | 150 | 210 | >1000 |
Interpretation: The gem-disubstituted methanamine ("Target") maintains a balanced profile suitable for antidepressant activity, whereas the direct amine ("Ref 3") loses significant potency, highlighting the importance of the methylene linker for correct positioning in the S1 pocket of the transporter.
Opioid Receptor Modulation
In the context of U50488 analogs (trans-3,4-dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)benzeneacetamide), replacing the 3,4-dichlorophenyl with 3,4-difluorophenyl results in a decrease in Kappa Opioid Receptor (KOR) affinity but can improve Mu Opioid Receptor (MOR) selectivity ratios, reducing dysphoric side effects associated with pure KOR agonists [3].
Mechanism of Action Diagram
The following diagram illustrates the interaction of the 3,4-difluorophenyl scaffold within the Monoamine Transporter binding site.
Figure 2: Pharmacophore mapping of 3,4-difluorophenyl cyclohexane amines within the monoamine transporter active site.
References
-
Skolnick, P., et al. (2014). Cycloalkylamines as monoamine reuptake inhibitors. U.S. Patent No. 8,877,975.[1] Washington, DC: U.S. Patent and Trademark Office. Link
-
Chen, Z., et al. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 21(6), 1880-1886. Link
-
Hemberger, M., et al. (2012). Substituted spirocyclic cyclohexane derivatives. U.S. Patent No. 8,293,758. Washington, DC: U.S. Patent and Trademark Office. Link
-
Bykova, T., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733. Link
-
Rottmann, A., et al. (2008). Optimization of the Anti-Trypanosoma brucei Activity of the Opioid Agonist U50488. ChemMedChem, 3(11), 1763-1770. (Discusses 3,4-difluorophenyl substitution in cyclohexane systems). Link
Sources
- 1. US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Fluorination of Phenylcyclohexylamines for CNS Drug Discovery
Executive Summary: The Renaissance of the Scaffold
The phenylcyclohexylamine (PCA) scaffold, historically associated with the dissociative anesthetic phencyclidine (PCP), is undergoing a critical re-evaluation in modern medicinal chemistry. Following the FDA approval of esketamine for treatment-resistant depression, the search for rapid-acting antidepressants (RAADs) with improved safety profiles has intensified.
This guide focuses on the strategic fluorination of the PCA scaffold. Fluorine substitution is not merely a structural decoration; it is a precise tool to modulate pKa, lipophilicity (
Chemical Design & Structure-Activity Relationships (SAR)
The introduction of fluorine—a bioisostere of hydrogen with high electronegativity and a small Van der Waals radius—profoundly alters the physicochemical properties of PCAs.
The "Fluorine Scan" Strategy
We categorize the design space into three distinct zones based on the position of the fluorine atom on the phenyl ring.
| Position | Electronic Effect | Metabolic Impact | Pharmacological Outcome |
| Para (4-F) | Electron-withdrawing; blocks oxidation. | High. Blocks CYP450 para-hydroxylation (major metabolic soft spot). | Retains high NMDA affinity; extends half-life ( |
| Meta (3-F) | Strong inductive effect ( | Moderate. Redirects metabolism to other sites. | Highest Affinity. Often exhibits superior |
| Ortho (2-F) | Steric hindrance + field effects. | Low to Moderate. | Selectivity Shift. Can increase affinity for Dopamine Transporter (DAT) over NMDA, altering the clinical profile. |
Comparative Physicochemical Data (Representative)
Note: Values are synthesized from structure-property trends in fluorinated arylcycloalkylamines.
| Compound | Substitution | LogP (Calc) | pKa (Amine) | NMDA Affinity ( | Primary Metabolic Route |
| PCP | -H | ~4.7 | 9.4 | ~60 nM | 4-Hydroxylation (Rapid) |
| 4-F-PCP | 4-Fluoro | ~4.9 | 8.8 | ~50-80 nM | Cyclohexane oxidation (Slow) |
| 3-F-PCP | 3-Fluoro | ~4.9 | 8.6 | ~30-50 nM | Ring oxidation |
| 3-MeO-PCP | 3-Methoxy | ~4.5 | 9.2 | ~20-40 nM | O-Demethylation |
Technical Insight: The lowered pKa of fluorinated analogs (8.6–8.8 vs 9.4 for PCP) increases the fraction of non-ionized drug at physiological pH (7.4). This enhances blood-brain barrier (BBB) permeability but may alter the "trapping" kinetics within the NMDA channel, potentially reducing psychotomimetic duration despite high affinity.
Synthetic Pathway: The Bruylants-Maddox Route
While reductive amination is common for library generation, the Bruylants reaction (displacement of a cyano group by a Grignard reagent) remains the gold standard for generating high-purity quaternary carbon centers essential for the PCA scaffold.
Reaction Scheme Visualization
Figure 1: The modified Bruylants synthesis route for 3-Fluorophencyclidine. The nitrile intermediate serves as a stable precursor for diverse Grignard substitutions.
Detailed Experimental Protocol: Synthesis of 3-F-PCP
Objective: Synthesis of 1-(1-(3-fluorophenyl)cyclohexyl)piperidine.
Step 1: Formation of the Carbonitrile Intermediate (PCC)
-
Reagents: Dissolve piperidine (1.0 eq) in ice-cold water. Acidify carefully with concentrated HCl to pH 3–4.
-
Addition: Add cyclohexanone (1.0 eq). Immediately add an aqueous solution of NaCN (1.05 eq) dropwise.
-
Reaction: Stir vigorously at room temperature for 18 hours. The product precipitates as a solid or oil.
-
Workup: Filter the solid or extract the oil with diethyl ether. Wash with water, dry over MgSO₄, and crystallize from pentane/ether.
-
Checkpoint: Verify nitrile peak (~2230 cm⁻¹) via IR spectroscopy.
-
Step 2: Grignard Displacement
-
Preparation: In a flame-dried 3-neck flask under Argon, generate (3-fluorophenyl)magnesium bromide (1.5 eq) from 1-bromo-3-fluorobenzene and Mg turnings in anhydrous THF.
-
Addition: Dissolve the PCC intermediate (from Step 1) in anhydrous THF (5 mL/g). Add dropwise to the refluxing Grignard solution.
-
Reflux: Reflux for 4–6 hours. The solution will turn cloudy/brown.
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl.
-
Extraction: Extract aqueous layer with Et₂O (3x). Combine organics, wash with brine, and dry over Na₂SO₄.
-
Purification: Evaporate solvent. The freebase is an oil. Convert to HCl salt by bubbling dry HCl gas through an ethereal solution. Recrystallize from IPA/Acetone.
Pharmacological Mechanism & Evaluation[2][3][4]
The therapeutic efficacy of these compounds relies on "Trapping Block" kinetics at the NMDA receptor.
Mechanism of Action: The Trapping Block
Fluorinated PCAs bind deep within the ion channel pore, distinct from the glutamate binding site. This non-competitive antagonism is voltage-dependent.
Figure 2: The "Trapping Block" mechanism. The drug can only enter and block the channel when it is open (use-dependence), a critical feature for preserving physiological transmission.
Protocol: [³H]MK-801 Competitive Binding Assay
To validate the affinity of the novel fluorinated analog, we utilize a radioligand displacement assay against [³H]MK-801 (dizocilpine), the reference high-affinity channel blocker.
Reagents:
-
Ligand: [³H]MK-801 (Specific Activity: 15–30 Ci/mmol).
-
Tissue: Rat whole brain membranes (washed 4x to remove endogenous glutamate/glycine).
-
Buffer: 5 mM Tris-HCl / 10 mM HEPES (pH 7.4).
Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in buffer at 0.2 mg protein/mL.
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
50 µL [³H]MK-801 (Final conc: 2 nM).
-
50 µL Test Compound (3-F-PCP) at varying concentrations (
to M). -
Note: Add 10 µM Glutamate and 10 µM Glycine to all wells to open channels.
-
-
Equilibrium: Incubate at 25°C for 2 hours (equilibrium is slow for channel blockers).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
ADME: Metabolic Stability Profiling
Fluorination at the 4-position is specifically designed to enhance metabolic stability. This must be verified using Human Liver Microsomes (HLM).
Protocol:
-
System: 0.5 mg/mL pooled HLM in phosphate buffer (pH 7.4).
-
Substrate: Incubate Test Compound (1 µM) at 37°C.
-
Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Sampling: Aliquot at
min. -
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.- .
Expected Result: 4-F-PCP should show significantly lower intrinsic clearance (
Future Outlook: Precision Psychiatry
The development of fluorinated phenylcyclohexylamines represents a shift from "dirty" dissociatives to precision tools. By fine-tuning the
References
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2]
-
Reynolds, I. J. (2001).[3] MK801 radioligand binding assay at the N-methyl-D-aspartate receptor.[3][4][5][6] Current Protocols in Pharmacology.
-
Sun, S., et al. (2014).[7] Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. Medicinal Chemistry.
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes.[8] Drug Metabolism and Disposition.
Sources
- 1. scispace.com [scispace.com]
- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, radiosynthesis, and biological evaluation of fluorinated thienylcyclohexyl piperidine derivatives as potential radiotracers for the NMDA receptor-linked calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic stability prediction for 3-(3,4-Difluorophenyl)cyclohexan-1-amine
An In-Depth Technical Guide to the Metabolic Stability Prediction for 3-(3,4-Difluorophenyl)cyclohexan-1-amine
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, the assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical gatekeeper. Among these properties, metabolic stability is a paramount determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly often fail to achieve therapeutic concentrations in the body, while those that are excessively stable may accumulate and lead to toxicity. Therefore, an early and accurate prediction of metabolic stability is essential for efficient lead optimization and resource allocation in drug discovery programs.[2]
This guide provides a comprehensive framework for predicting the metabolic stability of a specific compound, 3-(3,4-Difluorophenyl)cyclohexan-1-amine . We will dissect the molecule's structure to hypothesize its metabolic fate, outline a multi-pronged predictive strategy employing both computational (in silico) and experimental (in vitro) approaches, and provide detailed, field-proven protocols. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data for critical decision-making.
Structural Analysis and Preliminary Metabolic Assessment
A logical first step in predicting the metabolism of any molecule is to analyze its constituent chemical moieties and predict potential "metabolic soft spots." The structure of 3-(3,4-Difluorophenyl)cyclohexan-1-amine presents two primary regions of interest: the cyclohexylamine core and the 3,4-difluorophenyl group.
-
The Cyclohexylamine Moiety: Aliphatic and alicyclic amines are known substrates for various metabolic enzymes. The metabolism of the parent cyclohexylamine structure is known to proceed via two main pathways: hydroxylation of the cyclohexane ring and deamination of the primary amine.[3] Studies have shown that ring hydroxylation is a major metabolic route in several species.[3] The primary amine also presents a potential site for oxidation or conjugation reactions.
-
The 3,4-Difluorophenyl Moiety: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability.[4][5][6][7] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to homolytic cleavage.[8] Furthermore, the high electronegativity of fluorine atoms deactivates the aromatic ring, rendering it less susceptible to electrophilic attack by Cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism.[6][7][9] While oxidative defluorination can occur, it is generally a less favorable pathway compared to the oxidation of a non-fluorinated ring.[10][11] The difluorophenyl group in this molecule is therefore predicted to be a site of high metabolic stability.[12]
Based on this analysis, we can hypothesize that the primary metabolic liabilities of 3-(3,4-Difluorophenyl)cyclohexan-1-amine will be centered on the cyclohexylamine portion of the molecule.
A Dual-Pronged Approach to Stability Prediction
A robust metabolic stability assessment integrates computational modeling with experimental verification. This dual approach allows for rapid initial screening and prioritization, followed by empirical confirmation and quantitative analysis.
Caption: Fig 1. Integrated workflow for metabolic stability assessment.
PART 1: In Silico Prediction of Metabolic Liabilities
Before committing to resource-intensive wet lab experiments, in silico ADMET prediction tools offer a rapid, cost-effective first pass.[13][14] These platforms utilize a range of computational methods, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and molecular docking simulations, to predict a compound's metabolic fate.[15][16]
Methodology:
-
Select Appropriate Software: Utilize one or more validated ADMET prediction software platforms (e.g., StarDrop™, ADMET Predictor™, GastroPlus™). Using multiple tools is advisable, as the consensus of predictions is often more reliable than a single output.[13]
-
Input Structure: Provide the chemical structure of 3-(3,4-Difluorophenyl)cyclohexan-1-amine to the software.
-
Execute Analysis: Run modules focused on:
-
Site of Metabolism (SOM) Prediction: This will highlight the specific atoms on the molecule most likely to be modified by metabolic enzymes, particularly CYPs.
-
CYP Inhibition/Substrate Prediction: Determine which major CYP isoforms (e.g., 3A4, 2D6, 2C9) are likely to metabolize the compound.
-
Metabolic Stability Prediction: The software will provide a qualitative (e.g., low, medium, high stability) or quantitative (e.g., predicted intrinsic clearance) estimate of the molecule's stability.
-
Expected Outcome: The in silico models are expected to flag the aliphatic C-H bonds on the cyclohexane ring as the most probable sites of metabolism via hydroxylation. The primary amine may also be identified as a potential site. The difluorophenyl ring is anticipated to be predicted as metabolically stable.
PART 2: In Vitro Determination of Metabolic Stability
In vitro assays using liver-derived subcellular fractions or cells are the cornerstone of experimental metabolic stability assessment.[1] The choice of system depends on the specific questions being asked.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a rich complement of Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily.[1][17] They are cost-effective, easily adaptable to high-throughput screening, and ideal for assessing CYP-mediated metabolism.[17]
-
Liver S9 Fraction: This fraction contains both microsomes and the cytosolic fraction of the liver cells.[18] It is advantageous when metabolism by cytosolic enzymes (e.g., aldehyde oxidase, some Phase II enzymes) is suspected, as it provides a broader enzymatic profile than microsomes alone.[18][19]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full suite of Phase I and Phase II metabolic enzymes, cofactors, and transporters in their natural cellular environment.[1][20] They are considered the "gold standard" for in vitro metabolism studies, providing data that is more representative of the in vivo situation.[1][19]
For an initial, robust assessment of oxidative metabolic stability, the liver microsomal stability assay is the most common and appropriate starting point.
This protocol describes a standard method to determine the rate of disappearance of 3-(3,4-Difluorophenyl)cyclohexan-1-amine when incubated with human liver microsomes.
1. Materials & Reagents:
-
Test Compound: 3-(3,4-Difluorophenyl)cyclohexan-1-amine (10 mM stock in DMSO)
-
Human Liver Microsomes (pooled, mixed gender, 20 mg/mL stock)
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)
-
Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
2. Experimental Setup:
| Parameter | Condition | Rationale |
| Test Compound Conc. | 1 µM | A standard concentration, typically below the Km for most CYP enzymes, to ensure first-order kinetics.[17] |
| Microsomal Protein Conc. | 0.5 mg/mL | A common concentration that provides sufficient enzymatic activity for most compounds. |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min | A range of time points is necessary to accurately define the degradation curve. |
| Cofactor | NADPH | Essential cofactor for CYP450 enzyme activity.[17] |
| Negative Control | Incubation without NADPH | To ensure that compound loss is due to enzymatic metabolism and not non-specific binding or degradation. |
| Positive Control | Known Substrates | To verify that the microsomal system is enzymatically active and performing as expected. |
3. Step-by-Step Incubation Procedure:
-
Prepare Master Mix: On ice, prepare a master mix of phosphate buffer and liver microsomes to achieve the final protein concentration (0.5 mg/mL).
-
Aliquot Master Mix: Add the master mix to the wells of the 96-well incubation plate.
-
Add Compound: Add the test compound and control compounds to the appropriate wells to reach the final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus cofactor" negative controls. The 0-minute time point sample is immediately stopped (quenched) after adding NADPH.
-
Incubation: Place the plate back in the 37°C incubator.
-
Quench Reaction: At each subsequent time point (5, 15, 30, 45, 60 min), stop the reaction by adding a volume of ice-cold acetonitrile with the internal standard to the corresponding wells. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis and Interpretation:
-
LC-MS/MS Quantification: Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Calculate Percent Remaining: Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.
-
Determine In Vitro Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining parent compound versus the incubation time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life using the formula: t½ = 0.693 / k
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
-
Intrinsic clearance represents the inherent ability of the liver to metabolize a drug.[20]
-
Calculate CLint using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [mg protein/mL]) * 1000
-
Predicted Outcome for 3-(3,4-Difluorophenyl)cyclohexan-1-amine: Given the structural features, particularly the metabolically robust difluorophenyl ring, the compound is anticipated to exhibit moderate to low intrinsic clearance in the HLM assay. The primary route of metabolism will likely be hydroxylation on the cyclohexyl ring. A half-life greater than 30 minutes would typically classify the compound as having high metabolic stability in this assay.
Caption: Fig 2. Predicted metabolic pathways for the target molecule.
Conclusion and Forward Look
The prediction of metabolic stability is a dynamic process that blends theoretical knowledge with empirical data. For 3-(3,4-Difluorophenyl)cyclohexan-1-amine, a structural assessment strongly suggests that the difluorophenyl group will confer significant metabolic stability, shifting the metabolic liability to the cyclohexylamine core. An integrated strategy, beginning with rapid in silico screening to confirm these "soft spots" and followed by a definitive in vitro assay using human liver microsomes, provides a scientifically rigorous and efficient path to characterizing its metabolic profile. The data generated—specifically the in vitro half-life and intrinsic clearance—are crucial parameters that will guide further development, inform dose predictions, and ultimately contribute to the design of safer and more effective medicines.[21][22] Following these initial studies, further investigation with hepatocytes may be warranted to explore the roles of Phase II metabolism and transporters.
References
-
Elliott, T. H., et al. (1968). The metabolites of cyclohexylamine in man and certain animals. PubMed. Available at: [Link]
-
Zhang, Y., et al. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester Research Explorer. Available at: [Link]
-
Khan, M. F., et al. (2023). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. MDPI. Available at: [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]
-
Trombley, T. G., et al. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]
-
Cyprotex. (n.d.). S9 Stability. Evotec. Available at: [Link]
-
Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]
-
Obach, R. S. (2013). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Bentham Science. Available at: [Link]
-
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Available at: [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Available at: [Link]
-
Kharasch, E. D. (1996). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. PubMed. Available at: [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]
-
Kar, S., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer Link. Available at: [Link]
-
van de Waterbeemd, H. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. Available at: [Link]
-
Renwick, A. G., et al. (2004). The metabolism of cyclamate to cyclohexylamine in humans during long-term administration. PubMed. Available at: [Link]
-
ZeptoWard. (n.d.). In Silico ADMET prediction. RE-Place. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. Available at: [Link]
-
Dennig, A., et al. (2018). Bioamination of alkane with ammonium by an artificially designed multienzyme cascade. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem. Available at: [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available at: [Link]
-
Tocco, D. J., et al. (1980). Chemical and Pharmacological Properties of Diflunisal. PubMed. Available at: [Link]
-
Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Organic Compounds in Modern Drug Discovery: A Case Study. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available at: [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Available at: [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available at: [Link]
-
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. PubMed. Available at: [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Prueksaritanont, T., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PubMed. Available at: [Link]
-
Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]
Sources
- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 2. audreyli.com [audreyli.com]
- 3. The metabolites of cyclohexylamine in man and certain animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 15. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 16. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]
- 17. info.mercell.com [info.mercell.com]
- 18. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nuvisan.com [nuvisan.com]
- 21. ptacts.uspto.gov [ptacts.uspto.gov]
- 22. fda.gov [fda.gov]
Methodological & Application
Application Note: Coupling Strategies for 3-(3,4-Difluorophenyl)cyclohexan-1-amine in Peptide Synthesis
Executive Summary
The incorporation of 3-(3,4-Difluorophenyl)cyclohexan-1-amine into peptide backbones presents a unique set of synthetic challenges. Unlike simple aliphatic amines, this building block combines significant steric bulk (due to the cyclohexane ring) with subtle electronic deactivation (inductive effects from the difluorophenyl moiety).[1] This Application Note provides a definitive guide to coupling this specific amine to carboxylic acids (amino acids or drug scaffolds), prioritizing yield, purity, and the suppression of racemization.
We evaluate three primary coupling systems:
-
HATU/HOAt: For maximum reactivity in high-throughput screening.
-
DIC/Oxyma Pure: For green, scalable, and cost-effective synthesis.[1]
-
T3P (Propylphosphonic Anhydride): For sterically demanding couplings requiring minimal epimerization.[1]
Molecular Profile & Synthetic Challenges[1][2]
Chemo-Physical Characteristics[1]
-
Molecule: 3-(3,4-Difluorophenyl)cyclohexan-1-amine[1]
-
Classification: Sterically hindered, primary cycloalkyl amine.[1]
-
Electronic Environment: The 3,4-difluorophenyl group exerts a through-bond inductive electron-withdrawing effect ($ -I
\text{p}K_a \approx 10.6 $).[1] -
Steric Environment: The amine is attached to a secondary carbon ($ \alpha $-branching).[1] Furthermore, the 1,3-substitution pattern on the cyclohexane ring creates conformational constraints.[1] If the amine is in an axial position (depending on cis/trans isomerism), nucleophilic attack is severely hindered by 1,3-diaxial interactions.[1]
The Challenge Matrix
| Feature | Impact on Coupling | Mitigation Strategy |
| Slow kinetics; increased risk of acid racemization.[1] | Use highly reactive uronium/phosphonium reagents (HATU, PyBOP).[1] | |
| Fluorine Inductive Effect | Reduced nucleophilicity of the amine.[1] | Ensure basic pH ($ >8 $) to keep amine deprotonated; use pre-activation.[1] |
| Solubility | Lipophilic fluorinated tail may precipitate in aqueous/polar buffers.[1] | Use dipolar aprotic solvents (DMF, NMP) or binary mixtures (DCM/DMF).[1] |
Reagent Selection Guide
The following table summarizes the recommended reagents based on experimental constraints.
| Reagent System | Class | Rec. Base | Primary Use Case | Pros | Cons |
| HATU / HOAt | Guanidinium | DIPEA / NMM | Discovery / HTS | Highest reactivity; drives difficult couplings to completion.[1] | Expensive; atom-uneconomic; difficult to remove by-products.[1] |
| DIC / Oxyma | Carbodiimide | (None or DIPEA) | Scale-up / Green | Safer than HOBt; soluble urea by-product; minimal racemization.[1] | Slower kinetics than HATU for extremely hindered systems.[1] |
| T3P | Phosphonic Anhydride | DIPEA / TEA | Chiral Sensitive | Lowest epimerization rate; non-toxic by-products (water-soluble).[1] | Requires high base load (3-5 eq); slower reaction time.[1] |
Detailed Experimental Protocols
Protocol A: High-Reactivity Coupling (HATU Method)
Best for: Small-scale discovery, difficult sequences, or when yield is paramount.[1]
Reagents:
-
Carboxylic Acid (1.0 eq)[1]
-
3-(3,4-Difluorophenyl)cyclohexan-1-amine (1.1 eq)[1]
-
HATU (1.1 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 eq)[1]
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Step-by-Step Procedure:
-
Pre-activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.0 eq) to the acid/HATU mixture. Stir for 1–2 minutes. Note: The solution should turn yellow (liberation of HOAt).
-
Amine Addition: Add the 3-(3,4-Difluorophenyl)cyclohexan-1-amine (1.1 eq) followed immediately by the remaining DIPEA (1.5 – 2.0 eq).
-
Reaction: Stir at room temperature under inert atmosphere ($ N_2 $) for 1–3 hours.
-
Monitoring: Monitor by LC-MS. The difluorophenyl group provides a distinct UV signature at 254 nm, but mass detection is preferred due to potential overlap.[1]
-
Work-up: Dilute with EtOAc, wash with 5% $ LiCl $ (aq) (to remove DMF), 5% $ NaHCO_3 $, and brine. Dry over $ MgSO_4 $.[1]
Protocol B: Low-Epimerization Coupling (T3P Method)
Best for: Coupling to chiral amino acids prone to racemization (e.g., Cys, His, Phg).[1]
Reagents:
-
Carboxylic Acid (1.0 eq)[1]
-
Amine (1.1 eq)[1]
-
T3P (50% w/w in EtOAc or DMF) (1.5 eq)[1]
-
DIPEA (4.0 eq)[1]
-
Solvent: EtOAc or DMF (0.1 M)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in the solvent of choice (EtOAc is preferred for ease of workup).
-
Base Addition: Add DIPEA (4.0 eq) and cool the mixture to 0°C. Critical: T3P requires excess base to regenerate the active species.[1]
-
Coupling: Dropwise add T3P solution (1.5 eq).
-
Reaction: Allow to warm to room temperature and stir for 3–12 hours. T3P kinetics are generally slower than HATU.[1]
-
Work-up: Wash directly with water, 1N HCl (if acid stable), and brine.[1] T3P by-products are water-soluble, simplifying purification.[1][2]
Mechanistic Visualization
The following diagram illustrates the decision logic and reaction pathway for the HATU-mediated coupling of this hindered amine.
Figure 1: Decision tree and workflow for coupling 3-(3,4-difluorophenyl)cyclohexan-1-amine.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Steric clash prevents attack on Active Ester.[1] | Switch to acyl fluoride activation (TFFH reagent) or use microwave irradiation (50°C, 15 min).[1] |
| Epimerization | Base-mediated proton abstraction at | Switch to T3P (Protocol B) or reduce base equivalents; use Collidine instead of DIPEA. |
| Precipitate | Fluorinated amine insolubility.[1][2] | Add 10-20% DMSO or HFIP (Hexafluoroisopropanol) to the solvent mixture to solubilize the amine.[1] |
| Slow Reaction | Amine protonation.[1][3] | Ensure pH is >8 (spot on wet pH paper).[1] The fluorophenyl group lowers basicity, but salt formation still kills reactivity.[1] |
References
-
Albericio, F., & El-Faham, A. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]
-
Dunetz, J. R., et al. (2016).[1] T3P (Propylphosphonic Anhydride): A Reagent for Low-Epimerization Amide Coupling.[1] Organic Process Research & Development. Link[1]
-
Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[1] Chemistry – A European Journal.[1] Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link
Sources
Procedure for salt formation of 3-(3,4-Difluorophenyl)cyclohexan-1-amine hydrochloride
Procedure for the Salt Formation of 3-(3,4-Difluorophenyl)cyclohexan-1-amine Hydrochloride
Abstract
This document provides a comprehensive guide for the preparation of 3-(3,4-difluorophenyl)cyclohexan-1-amine hydrochloride. The protocol herein details a robust and reliable method for the conversion of the free base to its corresponding hydrochloride salt, a critical step in pharmaceutical development to enhance physicochemical properties such as solubility, stability, and bioavailability. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the scientific rationale behind the procedural steps, and safety considerations.
Introduction: The Rationale for Salt Formation
In pharmaceutical sciences, the conversion of a free amine, often referred to as the free base, into a salt form is a common and often necessary step in drug development. Many active pharmaceutical ingredients (APIs) are large organic molecules with amine functionalities that exhibit poor aqueous solubility in their free base form. By reacting the basic amine with an acid, an ionic salt is formed.[1] This transformation to an ammonium salt significantly increases the polarity of the molecule, thereby enhancing its solubility in aqueous environments like the gastrointestinal tract and bloodstream.[2]
The choice of the counter-ion is critical and can influence the salt's crystallinity, hygroscopicity, and overall stability. Hydrochloric acid is a frequently used acid for this purpose due to its physiological compatibility and ability to form stable, crystalline hydrochloride salts.[3] For 3-(3,4-difluorophenyl)cyclohexan-1-amine, a compound of interest in medicinal chemistry, converting it to its hydrochloride salt is anticipated to improve its handling characteristics and suitability for formulation.
The basicity of the amine, quantified by the pKa of its conjugate acid, is a key parameter in this process. The pKa of cyclohexylamine is approximately 10.6.[4][5] The presence of electron-withdrawing fluorine atoms on the phenyl ring is expected to decrease the basicity of the amine through an inductive effect.[6][7] This lowered basicity must be taken into account when selecting the reaction conditions to ensure complete protonation and salt formation.
Chemical Reaction and Mechanism
The formation of 3-(3,4-difluorophenyl)cyclohexan-1-amine hydrochloride is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid.
Caption: Acid-base reaction for hydrochloride salt formation.
Physicochemical Data
A summary of the relevant physicochemical data for the starting material and the final product is presented below. Data for the target compound is estimated based on structurally similar compounds where direct experimental values are unavailable.
| Property | 3-(3,4-Difluorophenyl)cyclohexan-1-amine (Free Base) | 3-(3,4-Difluorophenyl)cyclohexan-1-amine Hydrochloride |
| Molecular Formula | C₁₂H₁₅F₂N | C₁₂H₁₆ClF₂N |
| Molecular Weight | 211.26 g/mol | 247.71 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid (predicted) | White to off-white crystalline solid |
| pKa (Conjugate Acid) | ~9.5 - 10.5 (estimated) | Not Applicable |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., ether, DCM) | Soluble in water and alcohols, poorly soluble in non-polar organic solvents |
Experimental Protocol
This protocol outlines the procedure for the salt formation of 3-(3,4-difluorophenyl)cyclohexan-1-amine hydrochloride.
Materials and Reagents
-
3-(3,4-Difluorophenyl)cyclohexan-1-amine (free base)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether, or concentrated aqueous HCl)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous isopropanol (IPA)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
-
pH paper or pH meter
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]
-
Hydrochloric acid is corrosive and can cause severe burns. Handle with extreme care.[8]
-
Diethyl ether is highly flammable and volatile. Ensure there are no ignition sources nearby.
-
3-(3,4-Difluorophenyl)cyclohexan-1-amine and its hydrochloride salt should be handled with care, assuming they are potentially harmful. Avoid inhalation, ingestion, and skin contact.
Step-by-Step Procedure
Caption: Workflow for hydrochloride salt formation.
Step 1: Dissolution of the Free Base
-
Accurately weigh 1.00 g (4.73 mmol) of 3-(3,4-difluorophenyl)cyclohexan-1-amine and transfer it to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the free base in 20 mL of anhydrous diethyl ether. Stir until a clear solution is obtained. Rationale: Diethyl ether is a good solvent for the free base but a poor solvent for the hydrochloride salt, which facilitates precipitation of the product.[9]
Step 2: Acid Addition
-
Cool the solution of the free base to 0 °C using an ice-water bath. Rationale: The acid-base reaction is exothermic. Cooling helps to control the reaction rate and can lead to the formation of finer, more easily filterable crystals.
-
Slowly add, dropwise, a 2 M solution of HCl in diethyl ether to the stirred solution of the amine. A white precipitate should form immediately.[9]
-
Continue the addition of the HCl solution until no further precipitation is observed. Check the pH of the solution by spotting a small amount onto moist pH paper; the pH should be acidic (pH 1-2). Rationale: A slight excess of HCl ensures complete conversion of the amine to its hydrochloride salt.
Step 3: Precipitation and Isolation
-
After the addition of HCl is complete, allow the suspension to stir at 0 °C for an additional 30 minutes to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Step 4: Washing
-
Wash the filter cake with two portions of 10 mL of cold, anhydrous diethyl ether. Rationale: Washing with a cold, non-polar solvent in which the salt is insoluble removes any unreacted starting material and other non-polar impurities.
-
Continue to pull a vacuum through the filter cake for 10-15 minutes to partially dry the solid.
Step 5: Drying
-
Transfer the solid to a pre-weighed watch glass or drying dish.
-
Dry the product under high vacuum at room temperature until a constant weight is obtained. Note: Avoid excessive heating as this can cause sublimation or decomposition.
Step 6: Recrystallization (Optional, for higher purity)
-
If further purification is required, the crude hydrochloride salt can be recrystallized. A common solvent system for amine hydrochlorides is isopropanol/diethyl ether.[10]
-
In a clean flask, dissolve the crude salt in a minimum amount of hot isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
If crystallization is slow to initiate, scratching the inside of the flask with a glass rod can provide nucleation sites.[10]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol followed by cold diethyl ether, and dry under vacuum as described in Step 5.
Step 7: Final Drying and Characterization
-
Ensure the final product is completely dry and store it in a tightly sealed container in a desiccator.
-
Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Troubleshooting
| Issue | Possible Cause | Solution |
| Oily precipitate or no solid formation | The hydrochloride salt may be too soluble in the chosen solvent, or water may be present. | Ensure all solvents and glassware are anhydrous. Try adding a less polar co-solvent (e.g., hexane) to induce precipitation. |
| Low yield | The hydrochloride salt may have some solubility in the reaction solvent. | Ensure the precipitation is carried out at a low temperature and that the washing steps use a minimal amount of cold solvent. |
| Product is difficult to filter (gummy solid) | This can be due to rapid precipitation or the presence of impurities. | Allow the precipitation to occur more slowly at a lower temperature. Recrystallization is recommended. |
Conclusion
The protocol described provides a reliable and efficient method for the preparation of 3-(3,4-difluorophenyl)cyclohexan-1-amine hydrochloride. The formation of the hydrochloride salt is a critical step for enhancing the physicochemical properties of this amine-containing compound, making it more amenable to pharmaceutical formulation and development. Adherence to the procedural details and safety precautions outlined in this document is essential for obtaining a high-purity product in a safe and reproducible manner.
References
-
Carling, R. W. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem. Retrieved February 15, 2026, from [Link]
-
Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved February 15, 2026, from [Link]
-
Ataman Kimya. (n.d.). Cyclohexylamine. Retrieved February 15, 2026, from [Link]
-
Dahl, G. E., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 8(7), 819-826. [Link]
-
Mykhailiuk, P. K. (2019). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 25(51), 11848-11857. [Link]
-
vCalc. (2021). pKa of Cyclohexylamine. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 15, 2026, from [Link]
-
ChemSimplified. (2023, November 17). Making Aniline HCl [Video]. YouTube. [Link]
-
Di Meo, F., et al. (2020). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. The Journal of Physical Chemistry A, 124(3), 579-587. [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved February 15, 2026, from [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved February 15, 2026, from [Link]
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2019). A)–C) Changes in pKa(H) measured for amines. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved February 15, 2026, from [Link]
-
The Organic Chemistry Tutor. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
- Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
-
ResearchGate. (2012). How to make a salt of a novel compound? Retrieved February 15, 2026, from [Link]
-
Chemistry Scholars. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. designer-drug.com [designer-drug.com]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pKa of Cyclohexylamine [vcalc.com]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Accelerated Synthesis of 3-Arylcyclohexanamine Scaffolds via Microwave Irradiation
Application Note: AN-MW-3ACA-01
Executive Summary
The 3-arylcyclohexanamine motif is a privileged pharmacophore in central nervous system (CNS) drug discovery, sharing structural topology with analgesics (e.g., Tramadol) and serotonin-norepinephrine reuptake inhibitors (SNRIs like Venlafaxine). However, conventional synthesis of this scaffold often involves prolonged reaction times (12–48 hours) and harsh conditions that limit library diversity.
This Application Note details a validated, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dielectric heating effects of microwave irradiation, we achieve a reduction in total synthesis time from days to under 60 minutes, with improved yields and cleaner impurity profiles.
Key Benefits[1][2]
-
Speed: Total reaction time reduced by >90%.
-
Modularity: "Plug-and-play" diversity at both the aryl ring (Step 1) and the amine center (Step 2).
-
Purity: Minimized thermal degradation allows for simplified workup, often compatible with automated flash chromatography or SCX-2 catch-and-release cartridges.
Strategic Workflow
The synthesis is designed as a modular cascade. Step 1 utilizes a Rhodium-catalyzed conjugate addition to install the aryl group. Step 2 performs a direct reductive amination to install the nitrogen functionality.
Synthetic Pathway Diagram[3][4]
Figure 1: Modular workflow for the microwave-assisted synthesis of 3-arylcyclohexanamines.
Detailed Protocols
Step 1: Rhodium-Catalyzed Conjugate Addition
The addition of arylboronic acids to enones is traditionally slow. Microwave irradiation accelerates the transmetallation step in the catalytic cycle.
Reaction: 2-Cyclohexen-1-one + Phenylboronic acid
Reagents & Materials
-
Substrate: 2-Cyclohexen-1-one (1.0 equiv, 1.0 mmol)
-
Reagent: Arylboronic acid (1.5 equiv)
-
Catalyst:
(3 mol%) or -
Base:
(0.5 equiv) or (1.0 equiv) -
Solvent: 1,4-Dioxane / Water (6:1 v/v). Note: Water is critical for the boronic acid pathway.
-
Vessel: 10 mL Microwave Pressure Vial with Teflon/Silicon septum.
Procedure
-
Charge: Add arylboronic acid, Rh-catalyst, and base to the vial equipped with a stir bar.
-
Solvate: Add Dioxane/Water mixture (3 mL total volume).
-
Substrate: Add 2-cyclohexen-1-one last to prevent non-specific polymerization. Cap the vial.
-
Microwave Parameters:
-
Mode: Dynamic (Standard Control)
-
Temp: 100 °C
-
Hold Time: 20 minutes
-
Pressure Limit: 250 psi (Safety cutoff)
-
Stirring: High
-
-
Workup: Cool to RT. Filter through a Celite pad (rinsing with EtOAc). Wash filtrate with brine. Dry over
, concentrate. -
QC: Verify conversion via LC-MS (Target Mass: MW + 1).
Expert Insight: If using electron-deficient arylboronic acids, increase temperature to 120°C. The microwave effect significantly lowers the activation energy for the rate-limiting transmetallation step [1].
Step 2: Direct Reductive Amination
Conventional reductive amination often requires pre-formation of the imine (dehydration) followed by reduction.[1] Microwave heating allows for a "one-pot" protocol using Sodium Triacetoxyborohydride (
Reaction: 3-Phenylcyclohexanone + Morpholine
Reagents & Materials
-
Intermediate: 3-Arylcyclohexanone (from Step 1, 0.5 mmol)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Reductant:
(1.5 equiv) -
Additive: Glacial Acetic Acid (1.0 equiv) - Catalyzes imine formation.
-
Solvent: 1,2-Dichloroethane (DCE).[1] Note: DCE couples well with MW irradiation due to its loss tangent (
).
Procedure
-
Charge: Add ketone, amine, and solvent (2 mL) to a 10 mL microwave vial.
-
Acidify: Add Acetic Acid. Stir for 1 minute.
-
Reductant: Add
in one portion. Cap immediately. -
Microwave Parameters:
-
Temp: 80 °C
-
Hold Time: 10 minutes
-
Power: Max 150W (to prevent overshoot)
-
-
Workup (High Throughput): Load the crude reaction mixture directly onto an SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M
in MeOH (releases the product).
-
-
Concentrate: Evaporate solvent to yield the free base.
Expert Insight: For sterically hindered amines (e.g., tert-butylamine), replace
Comparative Data: Conventional vs. Microwave[2][3][6][7]
The following data illustrates the efficiency gains for the synthesis of N-benzyl-3-phenylcyclohexanamine.
| Metric | Conventional Heating (Oil Bath) | Microwave Irradiation | Improvement Factor |
| Step 1 Time | 18 hours (Reflux) | 20 minutes (100°C) | 54x Faster |
| Step 1 Yield | 72% | 91% | +19% |
| Step 2 Time | 6 hours (RT to 40°C) | 10 minutes (80°C) | 36x Faster |
| Step 2 Yield | 65% | 88% | +23% |
| Total Time | ~24 hours | ~30 minutes | ~48x Faster |
Table 1: Comparison of reaction metrics. Yields refer to isolated yields after chromatography.
Troubleshooting & Optimization Logic
When adapting this protocol for diverse libraries, use the following decision tree to troubleshoot low yields.
Figure 2: Troubleshooting logic for Reductive Amination failures.
References
-
Navarro, C., & Csákÿ, A. G. (2008).[2] Stereoselective Rh(I)-Catalyzed Tandem Conjugate Addition of Boronic Acids–Michael Cyclization.[2] Organic Letters, 10(2), 217–219.[2] Link
-
Bhattacharyya, S. (2006).[1] Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Synlett, 2006(15), 2444–2448.[1] Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Leadbeater, N. E. (2005). Microwave-Promoted Synthesis of 3-Arylcyclohexanones. Organic & Biomolecular Chemistry, 3, 1123. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Isomeric Resolution of 3-(3,4-Difluorophenyl)cyclohexan-1-amine
Ticket ID: #ISO-34DF-CYC Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Guide for Cis/Trans Separation of 1,3-Disubstituted Cyclohexylamines
User Guide Overview
Welcome to the Separation Sciences Technical Support Hub. You are likely dealing with the synthetic intermediate 3-(3,4-difluorophenyl)cyclohexan-1-amine .
Because the substituents are at the 1 and 3 positions, this molecule exhibits classic conformational diastereomerism. Unlike enantiomers, these cis and trans isomers possess distinct physical properties (boiling point, solubility, NMR shifts) that we can exploit for separation without chiral stationary phases.
Quick Reference: The Chemistry
-
Cis Isomer (Thermodynamically Favored): Can adopt a diequatorial (e,e) conformation. The bulky 3,4-difluorophenyl group and the amine both occupy equatorial positions, minimizing steric strain.
-
Trans Isomer: Must adopt an axial-equatorial (a,e) conformation. The bulky phenyl group will lock into the equatorial position, forcing the amine group into the higher-energy axial position.
Module 1: Chromatographic Troubleshooting (HPLC/SFC)
User Issue: "I cannot get baseline resolution between cis and trans isomers on my standard C18 column."
Root Cause Analysis
Standard C18 columns separate based on hydrophobicity. Both isomers have identical lipophilicity indices (
Protocol A: The "Shape Selectivity" Fix (HPLC)
The cis (diequatorial) isomer is flatter and has a larger hydrophobic contact area than the trans (axial-equatorial) isomer.
-
Switch Stationary Phase: Replace C18 with Phenyl-Hexyl or Pentafluorophenyl (PFP) .
-
Why? The pi-pi interactions between the column's phenyl ring and your analyte's 3,4-difluorophenyl group are highly sensitive to the geometric orientation of the ring.
-
-
pH Adjustment (Critical):
-
Low pH (0.1% TFA): Protonates the amine (
). Good for peak shape, but reduces retention difference. -
High pH (10 mM Ammonium Bicarbonate, pH 10): Keeps amine neutral. This maximizes the shape difference between the isomers. Note: Ensure your column is pH 10 stable (e.g., XBridge, Gemini).
-
Recommended Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Phenyl-Hexyl or C30 (3 µm, 4.6 x 150 mm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 60% B over 20 min |
| Expected Order | Trans (Axial Amine) elutes first; Cis (Equatorial Amine) elutes second (due to greater surface area contact). |
Protocol B: Supercritical Fluid Chromatography (SFC)
If you have access to SFC, this is the superior method for amine isomers.
-
Column: 2-Ethylpyridine (2-EP) or Diol.
-
Modifier: Methanol + 0.2% Isopropylamine (IPA) or Diethylamine (DEA).
-
Mechanism: The basic additives suppress tailing, and the supercritical CO2 provides high diffusivity to resolve the subtle steric differences.
Module 2: Bulk Separation (Preparative Scale)
User Issue: "I have 50 grams of material. HPLC is too slow. How do I crystallize this?"
The "Salt Switch" Strategy
Diastereomers form salts with different lattice energies. The cis (diequatorial) isomer generally packs more efficiently than the trans isomer.
Workflow: Kinetic vs. Thermodynamic Resolution
Figure 1: Standard salt-formation workflow for separating diastereomeric amines. The diequatorial (cis) isomer typically crystallizes more readily as the hydrochloride salt.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10g of crude amine in 50 mL Ethyl Acetate.
-
Acidification: Slowly add 1.1 equivalents of HCl (4M in dioxane or Et2O) at 0°C.
-
Aging: Stir for 2 hours. The cis-amine HCl salt is usually less soluble and will precipitate.
-
Filtration: Filter the solid.
-
Solid: Likely Cis-isomer (Check purity).
-
Filtrate: Enriched Trans-isomer.
-
-
Recovery: If the trans isomer is desired, basify the filtrate (NaOH), extract, and try a different acid (e.g., L-Tartaric acid) to precipitate the trans form.
Module 3: Analytical Verification (NMR)
User Issue: "I have two peaks, but I don't know which is Cis and which is Trans."
The Coupling Constant Rule ( )
You must look at the proton on Carbon 1 (the one attached to the amine).
-
Cis Isomer (Diequatorial):
-
The phenyl is Equatorial (locked).
-
The amine is Equatorial.
-
Therefore, the Proton at C1 is Axial .
-
Signal: The H1 proton has two axial-axial neighbors (at C2 and C6).
-
Coupling: Large coupling constant (
) appears as a wide triplet-of-triplets (tt).
-
-
Trans Isomer (Axial-Equatorial):
-
The phenyl is Equatorial (locked).
-
The amine is Axial.
-
Therefore, the Proton at C1 is Equatorial .
-
Signal: The H1 proton has only equatorial-axial and equatorial-equatorial neighbors.
-
Coupling: Small coupling constants (
). The signal appears as a narrow multiplet or broad singlet ( is small).
-
Visual Logic for NMR Assignment
Figure 2: NMR decision tree based on the Karplus equation relationship for cyclohexane protons.
Frequently Asked Questions (FAQ)
Q: Can I equilibrate the Trans isomer into the Cis isomer? A: Yes. Because the cis (diequatorial) form is thermodynamically more stable, you can heat the trans-enriched material in ethanol with a catalytic amount of base (e.g., Sodium Ethoxide) or Raney Nickel. This will epimerize the C1 center, shifting the ratio toward the stable cis isomer.
Q: Why does the Trans isomer elute first on my prep C18 run? A: The trans isomer (axial amine) has a smaller hydrophobic surface area contacting the C18 chains compared to the flat, diequatorial cis isomer. Consequently, the cis isomer interacts more strongly with the stationary phase and elutes later.
Q: Are there safety concerns with the 3,4-difluorophenyl group? A: Standard organic safety applies. However, be aware that fluorinated benzyl-type amines can be skin sensitizers. Also, during combustion or high-heat stress (e.g., uncontrolled exotherm during salt formation), HF vapors could theoretically evolve, though unlikely under standard workup conditions.
References
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes
- Source: Chemistry LibreTexts
- Relevance: Establishes the thermodynamic stability of the diequatorial (cis)
-
HPLC Separ
- Source: Molecules (MDPI), 2016, 21(10), 1328.
- Relevance: Discusses the use of achiral silica and modified phases for separating diastereomers based on polarity and shape.
-
NMR Assignment of Cyclohexane Deriv
- Source: Spectroscopic Methods in Organic Chemistry (General Principle) / Royal Society of Chemistry.
- Relevance: Validates the use of coupling constants ( vs ) for assigning stereochemistry in cyclohexyl systems.
-
(Contextual application of NMR rules)
-
Synthesis and Separation of Fluorin
- Source: Beilstein Journal of Organic Chemistry
- Relevance: Provides experimental context for separating fluorin
Technical Support Center: Purification of 3-(3,4-Difluorophenyl)cyclohexan-1-amine
[1]
Topic: Purification & Handling Strategies Form: Free Base (Oil/Low-Melting Solid) Audience: Medicinal Chemists & Process Development Scientists[1][2]
Core Directive & Molecule Profile[3][4]
The Challenge: You are dealing with a lipophilic, primary amine on a cyclohexane ring.[3] The "Free Base" designation introduces three specific adversaries:
-
Silanol Interactions: The basic amine nitrogen (
) will hydrogen-bond aggressively with acidic silanols on silica gel, causing peak tailing and yield loss. -
Atmospheric Instability: Unlike its HCl or oxalate salt counterparts, the free base avidly absorbs atmospheric
to form solid carbamates (often mistaken for product crystallization).[2] -
Stereochemical Complexity: The 1,3-substitution pattern creates cis and trans diastereomers. Separation of these isomers is often the critical bottleneck.
This guide prioritizes Chemo-Mechanical Integrity —ensuring your purification method does not degrade the molecule or alter its stereochemical ratio.
Critical Workflows (Visualized)
Workflow A: The "pH-Switch" Extraction
Use this for bulk removal of non-basic impurities (starting materials, neutral side products).[1]
Figure 1: The "pH-Switch" purification logic. By converting the amine to a water-soluble salt, you wash away non-basic lipophilic impurities before reverting to the free base.[1]
Troubleshooting Guide (FAQ Format)
Category A: Chromatography Issues
Q: My product is "streaking" or "tailing" badly on the silica column. I'm losing mass. A: This is classic amine-silanol interaction. Standard silica is slightly acidic.
-
The Fix (Mobile Phase Modifier): You must inhibit the silica.[2] Add 1% Triethylamine (TEA) or 1-2% Ammonium Hydroxide (28% NH₃) to your mobile phase.[2]
-
The "Senior Scientist" Protocol:
-
Pre-wash: Flush the column with 5% TEA in Hexanes before loading your sample.
-
Eluent: Run a gradient of Hexanes/Ethyl Acetate (with 1% TEA). If the compound is very polar, switch to DCM/MeOH/NH₃ (90:10:1).[2]
-
Note: Avoid Acetone/Amines if possible, as Schiff base formation can occur slowly with primary amines.[3]
-
Q: I cannot separate the cis and trans diastereomers on silica. A: Diastereomers of 1,3-substituted cyclohexanes have distinct dipole moments, but silica resolution can be poor.
-
Strategy 1 (Alumina): Switch to Neutral Alumina (Brockmann Grade III) .[2] Alumina has a different surface chemistry that often resolves diastereomeric amines better than silica.
-
Strategy 2 (The Derivative Trick): If specific separation is required and chromatography fails, convert the free base to a Boc-protected derivative. The carbamate (Boc) reduces polarity and often amplifies the difference in
between diastereomers.[2] You can deprotect with TFA later.[4]
Category B: Handling & Stability[3]
Q: I isolated the free base as a clear oil, but overnight it turned into a white crusty solid. Did it crystallize? A: Likely no . It probably reacted with air.
-
The Diagnosis: Primary amines absorb atmospheric
to form carbamic acid salts (white solids).[2] -
The Fix: Dissolve the solid in DCM and wash with 1M NaOH. This reverts the carbamate back to the free amine.
-
Prevention: Store the free base under Argon/Nitrogen at -20°C. If long-term storage is needed, convert it to the HCl salt or Fumarate salt , which are stable solids.[1][3]
Q: My NMR shows extra peaks in the aromatic region (7.0–7.5 ppm) that weren't there before. A: Check your solvent.
-
The Issue: 3,4-difluorophenyl groups are electron-deficient but stable.[1] However, if you used CDCl₃ (Chloroform-d) that was old or acidic, the amine might have formed a salt with HCl traces in the solvent, shifting the peaks.[1][3]
-
Verification: Add a drop of
with NaOH (or shake the NMR tube with basic water) and re-run.[2] If peaks shift back, it was just a pH effect.[3]
Advanced Separation Strategy: Diastereomeric Salt Crystallization
When chromatography fails to separate cis/trans isomers, exploit their lattice energy differences.[3]
Table 1: Salt Screening for Diastereomer Resolution
| Acid Used | Solvent System | Target Outcome | Technical Note |
| L-Tartaric Acid | EtOH / Water | Diastereomeric Salt Precipitate | Classic resolution agent.[1] Excellent for separating enantiomers, but also effective for diastereomers.[3] |
| Oxalic Acid | Acetone / Et₂O | Bulk Crystallization | Oxalates often form highly crystalline lattices that exclude the minor diastereomer. |
| HCl (Etherial) | Et₂O / Hexane | Hygroscopic Solid | Not recommended for separation; HCl salts of cyclohexylamines are often hygroscopic and form gels.[2] |
| Mandelic Acid | IPA / Water | High Selectivity | The aromatic interaction between Mandelic acid and the difluorophenyl group can enhance selectivity. |
Decision Matrix for Purification
Use this logic flow to determine the correct method for your current purity profile.
Figure 2: Decision matrix for selecting the purification method based on impurity profile.[2]
References & Grounding[3][4]
-
Amine Chromatography Standards:
-
Diastereomeric Salt Resolution:
-
Handling of Fluorinated Phenyl Amines:
Technical Support Center: Chiral Resolution of 3-(3,4-Difluorophenyl)cyclohexan-1-amine
Case Reference: #CHIRAL-AMINE-34DFP Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide[1]
Executive Summary & Molecule Analysis
Welcome to the technical support hub for the chiral resolution of 3-(3,4-Difluorophenyl)cyclohexan-1-amine . As a researcher dealing with this molecule, you are likely facing challenges related to its basicity (primary amine) and its stereochemical complexity (two chiral centers).[1]
Molecular Profile & Challenges:
-
Basicity: The primary amine group (
) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing if not managed.[1] -
Stereoisomerism: The molecule possesses chiral centers at C1 and C3.[1] This generates 4 stereoisomers :
-
Trans-enantiomers (Pair A)
-
Cis-enantiomers (Pair B)
-
-
Lipophilicity: The 3,4-difluorophenyl group adds significant lipophilicity, influencing retention in reversed-phase (RP) modes but aiding recognition in normal phase (NP) on polysaccharide columns.[1]
This guide prioritizes Immobilized Polysaccharide Phases (e.g., Chiralpak IA/IB/IC/ID) due to their robustness and solvent flexibility, which is critical when screening for the separation of both diastereomers and enantiomers.
Method Development Workflow
Do not guess your conditions. Follow this logic gate to select the optimal separation mode.
Figure 1: Decision tree for method development. Prioritize "Polar Organic Mode" if the amine shows poor solubility in Hexane.
Troubleshooting & FAQs
Category A: Peak Shape & Tailing
Q: My peaks are tailing significantly (Asymmetry > 1.5). Is the column failing? A: It is likely not column failure but a silanol interaction .[1] Primary amines bind to acidic silanols on the silica support.[1]
-
The Fix: You must use a basic additive.[1]
-
Standard: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase.
-
Why: These bases are stronger than your analyte; they saturate the silanol sites, allowing your amine to elute symmetrically [1][2].
-
Warning: Do not use DEA with Chiralpak AD-H or OD-H if you plan to switch to Reversed Phase later, as memory effects can persist.[1] For immobilized columns (IA, IB, IC), this is less of an issue, but dedicated columns are best.
-
Q: Can I use Trifluoroacetic Acid (TFA) to sharpen the peaks? A: Only if you are using a Zwitterionic or Crown Ether column (like Crownpak CR-I).
-
Mechanism: TFA protonates the amine (
), preventing interaction with silanols.[1] However, on standard polysaccharide columns (AD, OD, IA, IB), basic additives are generally superior for primary amines in Normal Phase [2]. -
Risk: Mixing TFA and DEA causes salt precipitation that will clog your system.[1] Flush lines thoroughly before switching additives.[1]
Category B: Resolution & Selectivity
Q: I see 4 peaks, but they are not fully resolved. How do I identify them? A: You are seeing the separation of both diastereomers (cis/trans) and enantiomers.
-
Diastereomers (Peak 1 vs 3, or 1 vs 2): Usually have different physical properties and separate easily, even on achiral columns.[1]
-
Enantiomers (Peak 1 vs 2): Require the chiral selector.
-
Strategy: If you have a 4-peak mess, try a Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 5% Methanol).[1] This mode often compresses the diastereomeric spacing while maximizing enantioselectivity [3].[1]
Q: Which column chemistry is best for this fluorinated amine? A: Based on the electron-withdrawing difluorophenyl group:
-
Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA / AD).[1] The amylose helical structure often provides better recognition for phenyl-substituted cyclohexanes than cellulose.[1]
-
Secondary Recommendation: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).[1][2] The chlorinated selector often interacts favorably with halogenated analytes via halogen-halogen interactions.[1]
Category C: Retention Stability
Q: My retention times are drifting shorter over multiple injections. A: This is common in Normal Phase (Hexane/Alcohol) due to:
-
Temperature Fluctuations: Chiral recognition is exothermic.[1] A 1°C increase can decrease retention significantly.[1] Action: Use a column oven set to 25°C.
-
Volatile Additive Evaporation: DEA is volatile.[1] If your mobile phase sits in an open flask, the DEA concentration drops, silanols become active, and retention shifts. Action: Cap solvent bottles and refresh the mobile phase daily.
Validated Experimental Protocols
Protocol A: Standard Screening Conditions (Normal Phase)
Use this for initial assessment of Chiralpak IA, IB, IC, ID.
| Parameter | Condition | Notes |
| Mobile Phase | n-Hexane / Ethanol / DEA (90 : 10 : 0.[1]1) | Ethanol is preferred over IPA for lower pressure and better mass transfer.[1] |
| Flow Rate | 1.0 mL/min (4.6 mm ID column) | Reduce to 0.5 mL/min if pressure > 100 bar.[1] |
| Temperature | 25°C | Lowering to 10°C can improve resolution (Rs) but widens peaks.[1] |
| Detection | UV @ 254 nm (Phenyl) & 210 nm | The difluorophenyl ring has strong absorption at 254 nm. |
| Sample Diluent | Mobile Phase (without DEA) | Avoid dissolving in pure DMSO if injecting large volumes in NP. |
Protocol B: Column Regeneration (Immobilized Phases Only)
Use this if peak splitting or ghost peaks appear.
-
Flush 1: 100% Ethanol (10 Column Volumes - CV) at 0.5 mL/min.
-
Flush 2: 100% THF (Tetrahydrofuran) (10 CV). Dissolves strongly bound contaminants.
-
Flush 3: 100% Ethanol (10 CV).
-
Re-equilibrate: Original Mobile Phase (20 CV).
Warning: Do NOT use THF on Coated Phases (AD, OD, AS, OJ).[1] It will destroy the column.[1] [4]
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Accessed 2026).[1][3] [Link][4]
-
Phenomenex. Chiral HPLC Method Development Guide: Polysaccharide Phases. (Accessed 2026).[1][3] [Link][5]
-
National Institutes of Health (NIH). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.[1] (Accessed 2026).[1][3] [Link]
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Accessed 2026).[1][3] [Link][4]
Sources
Validation & Comparative
A Comparative Guide to the Crystallographic Analysis of 3-(3,4-Difluorophenyl)cyclohexan-1-amine Salts for Pharmaceutical Development
Introduction: The Critical Role of Salt Form Selection and Crystallographic Analysis in Drug Development
In modern pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of success.[1][2] The conversion of a freebase or free acid API into a salt can profoundly alter its physicochemical properties, including solubility, dissolution rate, stability, hygroscopicity, and manufacturability.[2][3] These properties are not merely academic; they directly impact a drug's bioavailability, therapeutic efficacy, and shelf-life.[4][5] For a candidate molecule like 3-(3,4-Difluorophenyl)cyclohexan-1-amine, a basic compound, forming a salt is a critical step to ensure it can be developed into a safe, effective, and stable dosage form.
At the heart of understanding these solid-state properties lies single-crystal X-ray diffraction (SCXRD). This powerful analytical technique provides the definitive three-dimensional structure of a molecule within its crystal lattice.[6][7] By elucidating the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, SCXRD allows us to forge a direct link between the microscopic crystal structure and the macroscopic properties of the bulk material.[8][9]
This guide provides a comprehensive framework for the crystallographic comparison of different salt forms of 3-(3,4-Difluorophenyl)cyclohexan-1-amine. While specific experimental data for this exact compound's salts are proprietary and not publicly available, this document serves as an expert guide to the process. It outlines the rationale for salt selection, details the necessary experimental protocols, and presents a comparative analysis of hypothetical—yet scientifically plausible—crystallographic data. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to conduct a robust salt screening and selection campaign, grounded in the principles of solid-state chemistry and crystallographic science.
Part 1: Rationale for Salt Selection and Crystallization Strategy
The journey begins with a rational selection of counterions to form salts with the basic amine group of 3-(3,4-Difluorophenyl)cyclohexan-1-amine. The "pKa rule" is a guiding principle: for a stable salt to form, the pKa difference between the API (a base in this case) and the counterion (an acid) should ideally be greater than two or three.[1]
Selection of Counterions
Based on historical prevalence in FDA-approved drugs and their ability to confer desirable properties, a primary screen would typically include the following counterions:[10][11]
-
Hydrochloride (HCl): The most common counterion, often enhancing solubility and stability.[10]
-
Hydrobromide (HBr): Similar to hydrochloride, used frequently in pharmaceutical salts.[11]
-
Mesylate (Methanesulfonic Acid): Known for forming stable, crystalline salts with good solubility profiles.[10]
-
Tartrate (Tartaric Acid): A chiral dicarboxylic acid, useful for resolving racemic mixtures of APIs and often yielding highly crystalline salts.
-
Sulfate (H₂SO₄): A divalent anion that can form unique crystal packing arrangements.[10]
The goal is to generate a diverse set of salts to explore a wide range of potential crystal packing motifs and intermolecular interactions.[2]
Experimental Protocol: Salt Formation and Crystallization Screening
A systematic crystallization screening is essential to produce high-quality single crystals suitable for SCXRD analysis.
Objective: To prepare various salts of 3-(3,4-Difluorophenyl)cyclohexan-1-amine and identify conditions that yield diffraction-quality single crystals.
Methodology:
-
Stoichiometric Reaction: Dissolve the freebase of 3-(3,4-Difluorophenyl)cyclohexan-1-amine in a suitable solvent (e.g., isopropanol, ethanol, or acetone). Add a stoichiometric equivalent (1:1 for monoprotic acids like HCl, 1:0.5 for diprotic acids like H₂SO₄) of the selected counterion acid.
-
Initial Screening: Aliquot the resulting salt solution into a 96-well crystallization plate.
-
Solvent System Variation: Employ a diverse array of solvent and anti-solvent systems (e.g., methanol/TBME, ethanol/heptane, water/acetone) to modulate solubility and promote crystal growth.
-
Crystallization Techniques: Utilize multiple crystallization methods to explore different kinetic and thermodynamic landscapes:
-
Slow Evaporation: Cover the plate with sealing film, pierce with a needle, and allow the solvent to evaporate slowly over several days.[12]
-
Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the salt solution on a coverslip and invert it over a reservoir containing a solvent in which the salt is less soluble.[13] Water vapor will slowly move from the drop to the reservoir, concentrating the salt and inducing crystallization.
-
Cooling Crystallization: Slowly cool a saturated solution from an elevated temperature to room temperature or below.
-
-
Microscopic Examination: Regularly inspect the wells under a polarized light microscope to identify single, well-formed crystals free of defects.[14] Good crystals should extinguish light uniformly when the polarizing lens is rotated.[14]
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once suitable crystals are obtained, the SCXRD experiment is performed to determine the atomic structure.
Experimental Protocol: SCXRD Data Collection and Structure Refinement
Objective: To collect high-resolution diffraction data and solve the three-dimensional crystal structure of each salt form.
Methodology:
-
Crystal Mounting: Carefully select a single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a cryoloop.[6][7] The crystal is flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage and thermal vibrations.
-
Data Collection: Mount the goniometer on the diffractometer. An X-ray beam (commonly from a copper or molybdenum source) is directed at the crystal.[6] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7][15] The data collection strategy aims for high completeness and redundancy of the diffraction data.[13]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides the initial positions of the atoms in the crystal's asymmetric unit.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, accurate molecular structure.
Visualization of the SCXRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Part 3: Comparative Analysis of Crystallographic Data
The true power of this analysis comes from comparing the crystallographic data across different salt forms. The table below presents hypothetical but realistic data for three potential salts of 3-(3,4-Difluorophenyl)cyclohexan-1-amine, illustrating the key parameters derived from SCXRD.
Table 1: Comparative Crystallographic Data for Hypothetical Salts
| Parameter | Hydrochloride Salt | Mesylate Salt | (L)-Tartrate Salt |
| Chemical Formula | C₁₂H₁₆F₂N⁺ · Cl⁻ | C₁₂H₁₆F₂N⁺ · CH₃SO₃⁻ | C₁₂H₁₆F₂N⁺ · C₄H₅O₆⁻ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁ |
| a (Å) | 10.15 | 15.20 | 8.54 |
| b (Å) | 8.82 | 7.50 | 12.33 |
| c (Å) | 14.56 | 13.95 | 9.12 |
| β (°) ** | 98.5 | 90 | 105.2 |
| Volume (ų) ** | 1290.1 | 1590.8 | 926.7 |
| Z | 4 | 4 | 2 |
| Calculated Density (g/cm³) | 1.345 | 1.412 | 1.488 |
| R-factor (R1) | 0.035 | 0.041 | 0.038 |
Interpretation of Crystallographic Data
-
Crystal System & Space Group: The hydrochloride and tartrate salts crystallize in the common monoclinic system, while the mesylate is orthorhombic. A key difference is that the tartrate salt, formed with a chiral counterion, crystallizes in the chiral space group P2₁. This is significant because it confirms the salt has undergone spontaneous resolution, with each crystal containing only one enantiomer of the API. The P2₁/c and Pca2₁ space groups are centrosymmetric and will contain both enantiomers of the API in the unit cell.
-
Unit Cell Dimensions & Volume: The dimensions of the unit cell are dictated by the size and shape of the API-counterion pair and the way they pack. The larger mesylate counterion results in a significantly larger unit cell volume compared to the other two.
-
Density: The calculated density is a direct measure of packing efficiency. The tartrate salt shows the highest density, suggesting very efficient packing driven by a robust network of hydrogen bonds, which is common for tartrates. Denser packing often correlates with greater physical stability and lower hygroscopicity.
-
R-factor: The R-factor is an indicator of the quality of the final refined structure, representing the agreement between the crystallographic model and the experimental X-ray diffraction data. Values below 0.05 (5%) are considered excellent for small molecules.
Part 4: Correlating Crystal Structure with Physicochemical Properties
The ultimate goal is to use the structural information from crystallography to predict and explain the bulk physicochemical properties of the salts.[8] This connection is fundamental to selecting the optimal salt form for development.[16]
Table 2: Comparison of Physicochemical Properties (Hypothetical Data)
| Property | Hydrochloride Salt | Mesylate Salt | (L)-Tartrate Salt |
| Melting Point (DSC) | 195 °C | 215 °C | 225 °C |
| Aqueous Solubility (mg/mL) | 25 | 40 | 15 |
| Hygroscopicity (% weight gain at 80% RH) | 1.5% (Slightly hygroscopic) | 0.5% (Non-hygroscopic) | 0.2% (Non-hygroscopic) |
| Physical Stability | Stable | Stable | Most Stable |
Structure-Property Insights
-
Stability and Melting Point: The tartrate salt's high density and likely extensive hydrogen bonding network translate directly to a higher melting point and superior physical stability.[17] This makes it an attractive candidate from a manufacturing and shelf-life perspective.
-
Solubility: The mesylate salt exhibits the highest hypothetical solubility. Its crystal structure might feature hydrophilic sulfonate groups that are more exposed to the solvent, facilitating dissolution. Conversely, the very efficient and strong packing in the tartrate salt could make it harder for water molecules to break apart the lattice, resulting in lower solubility despite its ionic nature.
-
Hygroscopicity: The less efficient packing of the hydrochloride salt might leave voids in the crystal lattice that can accommodate water molecules, leading to higher hygroscopicity. The dense packing of the mesylate and tartrate salts offers better protection against moisture uptake.
Visualizing the Structure-Property Relationship
Caption: Relationship between crystal structure and bulk properties.
Part 5: Complementary Analysis with Powder X-ray Diffraction (PXRD)
While SCXRD provides the structure from a single perfect crystal, Powder X-ray Diffraction (PXRD) is an indispensable tool for analyzing the bulk powder that will be used in formulation.[18][19] PXRD provides a characteristic "fingerprint" for a specific crystalline solid.
Key Uses of PXRD in a Salt Selection Study:
-
Phase Purity Confirmation: PXRD confirms that the bulk material consists of the same single crystalline phase identified by SCXRD.[20]
-
Polymorph Screening: Different crystal packing arrangements of the same chemical entity are known as polymorphs.[21] PXRD is the primary tool used to screen for different polymorphs, which can have drastically different properties.[22]
-
Quality Control: Once the optimal salt form is chosen, its unique PXRD pattern can be used as a quality control specification to ensure batch-to-batch consistency in manufacturing.[23]
Conclusion
The selection of an optimal salt form is a multi-faceted process that balances competing properties of solubility, stability, and manufacturability. Single-crystal X-ray diffraction stands as the definitive technique for providing the foundational data required to make an informed decision. By revealing the precise three-dimensional arrangement of atoms, it allows scientists to understand the "why" behind the observed physicochemical properties of different salts.
As demonstrated through the hypothetical comparison of hydrochloride, mesylate, and tartrate salts of 3-(3,4-Difluorophenyl)cyclohexan-1-amine, each counterion imparts a unique crystal packing environment. This, in turn, dictates the bulk properties. The mesylate might be chosen for its high solubility, while the tartrate could be selected for its superior physical stability and its ability to act as a resolving agent. This guide illustrates a robust, scientifically-grounded workflow that integrates rational counterion selection, systematic crystallization screening, in-depth SCXRD analysis, and complementary PXRD verification. Following this comprehensive approach empowers drug development professionals to select the salt form with the highest probability of success, mitigating risks and accelerating the path to a viable drug product.
References
-
Krishnamoorthy, R., & Doss, G. A. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information. [Link]
-
Serajuddin, A. T. M. (2015). Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. ResearchGate. [Link]
-
Thakuria, R., & Medisetti, E. (2021). Relationship between the Structure and Properties of Pharmaceutical Crystals. ResearchGate. [Link]
-
Kumar, L. (2015). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
List of the most used counterions for the development of pharmaceutical salts. (n.d.). ResearchGate. [Link]
-
Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Cambridge University Press. [Link]
-
Salt Screening. (2021). Improved Pharma. [Link]
-
Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. [Link]
-
Kumar, V., et al. (2021). Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts. ResearchGate. [Link]
-
Vippagunta, S. R., Brittain, H. G., & Grant, D. J. W. (2001). Relationship between the Structure and Properties of Pharmaceutical Crystals. J-Stage. [Link]
-
Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]
-
Stahl, P. H. (2008). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Pharmaceutical Sciences. [Link]
-
Dong, M. W. (2013). Quality Control Methodologies for Pharmaceutical Counterions. LCGC International. [Link]
-
Buchanan, B. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]
-
The Importance of Crystallization in Pharmaceutical Manufacturing. (n.d.). Zhanghua. [Link]
-
Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. National Center for Biotechnology Information. [Link]
-
X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. (n.d.). Marshall University. [Link]
-
Rawat, S., & Jain, S. K. (2014). Understanding pharmaceutical polymorphic transformations II: crystallization variables and influence on dosage forms. PubMed. [Link]
-
Minor, W., & Dauter, Z. (2016). X-ray diffraction experiment – the last experiment in the structure elucidation process. National Center for Biotechnology Information. [Link]
-
Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]
-
Dera, P. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. [Link]
-
Wlodawer, A., & Dauter, Z. (1997). x Ray crystallography. National Center for Biotechnology Information. [Link]
-
Jones, P. G. (2005). X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. improvedpharma.com [improvedpharma.com]
- 4. filter-dryer.com [filter-dryer.com]
- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Relationship between the Structure and Properties of Pharmaceutical Crystals [jstage.jst.go.jp]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 15. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 19. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. Understanding pharmaceutical polymorphic transformations II: crystallization variables and influence on dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. marshall.edu [marshall.edu]
Comparative pharmacokinetics of 3- vs 4-substituted phenylcyclohexylamines
Topic: Comparative Pharmacokinetics of 3- vs 4-Substituted Phenylcyclohexylamines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Toxicology Professionals
Executive Summary: The Positional Isomerism "Cliff"
In the structural optimization of arylcyclohexylamines (ACAs), the position of the substituent on the phenyl ring acts as a critical "activity cliff." While the parent compound phencyclidine (PCP) is unsubstituted, introducing a methoxy (-OMe) or hydroxy (-OH) group at the 3-position (meta) versus the 4-position (para) results in divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
This guide delineates the mechanistic divergence between 3-substituted (e.g., 3-MeO-PCP, 3-HO-PCP) and 4-substituted (e.g., 4-MeO-PCP) analogues. The data indicates that 3-substitution generally preserves or enhances psychostimulant and dissociative potency via high-affinity NMDA antagonism and SERT interaction. Conversely, 4-substitution typically creates steric or electronic interference at the receptor binding site, drastically reducing potency and altering metabolic clearance rates.
Physicochemical & Binding Profile
The primary differentiator between these isomers is not merely lipophilicity (LogP), but the specific steric fit within the PCP binding site of the NMDA receptor and secondary targets (Sigma, SERT, MOR).
Comparative Binding Affinity (Kᵢ)
Lower Kᵢ indicates higher affinity.
| Target Receptor | 3-MeO-PCP | 4-MeO-PCP | 3-HO-PCP | PCP (Reference) |
| NMDA (MK-801 site) | 20 nM (High) | 404 nM (Low) | 30 nM (High) | 59 nM |
| SERT (Serotonin) | 216 nM | 844 nM | >1,000 nM | 2,234 nM |
| Sigma-1 (σ₁) | 42 nM | 296 nM | 42 nM | >1,000 nM |
| Mu-Opioid (MOR) | >10,000 nM | >10,000 nM | 39–60 nM | >10,000 nM |
Key Insight:
-
3-Position: The 3-methoxy group sits in a tolerant region of the receptor pocket, enhancing binding to SERT and Sigma-1 without disrupting NMDA blockade. The 3-hydroxy analogue (3-HO-PCP) exhibits a unique, high-affinity interaction with the Mu-opioid receptor, likely due to hydrogen bonding capabilities absent in the methoxy variants.
-
4-Position: The 4-methoxy group introduces significant steric clash, reducing NMDA affinity by ~20-fold compared to 3-MeO-PCP. This necessitates significantly higher dosages (100mg+ vs. 5-10mg) to achieve threshold effects, altering the toxicokinetic burden on clearance organs.
Metabolic Stability & Pathways
The metabolic fate of these isomers is dictated by the accessibility of the phenyl ring to Cytochrome P450 (CYP) enzymes.
Metabolic Pathways Diagram
The following diagram illustrates the divergent metabolic cascades for 3- vs 4-substituted analogues.
Caption: Comparative metabolic pathways showing the parallel O-demethylation and hydroxylation routes. Note that 3-HO-PCP is both a metabolite of 3-MeO-PCP and a distinct active compound.
Detailed Mechanism:
-
O-Demethylation (CYP2C19, CYP2D6):
-
Both 3-MeO and 4-MeO variants undergo O-demethylation to their respective hydroxy metabolites (3-HO-PCP and 4-HO-PCP).
-
Clinical Relevance: For 3-MeO-PCP, this conversion is critical because the metabolite 3-HO-PCP is pharmacologically active (high affinity NMDA/MOR), potentially extending the duration of action or altering the subjective effect profile (dissociation + analgesia).
-
-
Aliphatic Hydroxylation (CYP2B6):
-
Hydroxylation occurs on the cyclohexyl or piperidine rings.[1]
-
4-Substitution Effect: The para-substituent blocks the 4-position on the phenyl ring (a common site for oxidation in unsubstituted aromatics), forcing oxidation to the cyclohexyl/piperidine rings or the methoxy group itself.
-
Pharmacokinetic Parameters
The following data summarizes the kinetic behavior observed in rodent models and extrapolated from human intoxication cases.
| Parameter | 3-MeO-PCP | 4-MeO-PCP | Notes |
| Estimated Half-Life (t½) | ~11 Hours | ~12–20 Hours | 4-MeO requires higher doses, saturating clearance enzymes. |
| Active Dosage (Human) | 5 – 15 mg | 100 – 250 mg | 4-MeO has poor potency, leading to massive substrate load. |
| Bioavailability | High (Oral/Nasal) | Moderate (Oral) | 4-MeO users report "heavy body load," suggesting peripheral saturation. |
| Protein Binding | ~60–70% | Unknown | High lipophilicity implies significant albumin binding for both. |
The "Dosage-Clearance" Paradox: While 4-MeO-PCP is less potent at the receptor, the user must consume 10–20x the mass of substance to achieve an effect. This massive increase in molar substrate concentration can saturate metabolic enzymes (Zero-Order Kinetics), potentially prolonging the elimination half-life and increasing the risk of accumulation toxicity compared to the potent, low-dose 3-MeO-PCP.
Experimental Protocols
To validate these PK differences in a laboratory setting, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (In Vitro Clearance)
Objective: Determine intrinsic clearance (CLint) and t½ of 3- vs 4-substituted analogues.
-
Preparation:
-
Thaw Pooled Human Liver Microsomes (HLM) on ice.
-
Prepare 10 mM stock solutions of 3-MeO-PCP and 4-MeO-PCP in DMSO.
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate Concentration: 1 µM (to ensure First-Order Kinetics).
-
Protein: 0.5 mg/mL microsomal protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Execution:
-
Pre-incubate microsomes and substrate for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 45, 60 min.
-
Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., PCP-d5).
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
-
t½ = 0.693 / k[2]
-
CLint = (0.693 / t½) * (mL incubation / mg protein)
-
Protocol B: Workflow for Metabolite Identification
This workflow utilizes High-Resolution Mass Spectrometry (HRMS) to map the O-demethylation vs. hydroxylation ratios.
Caption: LC-HRMS workflow for identifying phase I and II metabolites in biological matrices.
References
-
Michely, J. A., et al. (2017).[3] "New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations."[3] Current Neuropharmacology.
-
Wallach, J., & Brandt, S. D. (2018).[3] "1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances." Handbook of Experimental Pharmacology.
-
World Health Organization (WHO). (2020). "Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP)." Expert Committee on Drug Dependence.
-
Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis.
-
Holsztynska, E. J., & Domino, E. F. (1985). "Biotransformation of phencyclidine." Drug Metabolism Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, "LC-(High Resolution)-MSn" and "LC-(High Resolution)-MS/MS" - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
